molecular formula C5H9NO B7775990 1-Methyl-2-pyrrolidinone CAS No. 51013-18-4

1-Methyl-2-pyrrolidinone

Cat. No.: B7775990
CAS No.: 51013-18-4
M. Wt: 99.13 g/mol
InChI Key: SECXISVLQFMRJM-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolidinone is an organic compound with the molecular formula C₅H₉NO. It is a colorless liquid, although impure samples can appear yellow. This compound is miscible with water and most common organic solvents. It belongs to the class of dipolar aprotic solvents, similar to dimethylformamide and dimethyl sulfoxide .

Chemical Reactions Analysis

1-Methyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced to form different derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include palladium catalysts for coupling reactions and copper iodide as a co-catalyst . Major products formed from these reactions include 2-aryl and 2-alkyl benzothiazoles .

Comparison with Similar Compounds

1-Methyl-2-pyrrolidinone is unique due to its high solvency and low volatility. Similar compounds include:

    Dimethylformamide (DMF): Another dipolar aprotic solvent with similar properties.

    Dimethyl sulfoxide (DMSO): Known for its ability to dissolve a wide range of compounds.

    N-Methyl-α-pyrrolidinone: Another name for this compound.

These compounds share similar solvent properties but differ in their specific applications and chemical reactivity.

Properties

IUPAC Name

1-methylpyrrolidin-2-one
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InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3
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InChI Key

SECXISVLQFMRJM-UHFFFAOYSA-N
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Canonical SMILES

CN1CCCC1=O
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Molecular Formula

C5H9NO
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Related CAS

26876-92-6
Record name 2-Pyrrolidinone, 1-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6020856
Record name N-Methyl-2-pyrrolidone
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Molecular Weight

99.13 g/mol
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Physical Description

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor.
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Boiling Point

396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F
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Flash Point

204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible
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Density

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4
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Vapor Pressure

0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39
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Impurities

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%).
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Color/Form

Clear liquid

CAS No.

872-50-4, 30207-69-3, 51013-18-4
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-METHYL-2-PYRROLIDINONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/875
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F
Record name N-METHYL-2-PYRROLIDONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-METHYL-2-PYRROLIDINONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL-2-PYRROLIDONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-METHYL-2-PYRROLIDINONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/875
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Methyl-2-pyrrolidinone (NMP)?

A1: The molecular formula of NMP is C5H9NO, and its molecular weight is 99.13 g/mol.

Q2: Is there any spectroscopic data available for NMP?

A2: Yes, various spectroscopic techniques have been employed to characterize NMP. For instance, researchers have used 1H-NMR spectroscopy to analyze the structure of polymers synthesized with NMP as a solvent or a component of the initiating system. [, ]

Q3: What is the solubility of NMP?

A3: NMP exhibits excellent solubility in various organic solvents, including dichloromethane, chloroform, tetrahydrofuran, m-cresol, pyridine, N,N-dimethylformamide, N,N-dimethylacetamide. [, ] Additionally, it demonstrates complete miscibility with water. [, ]

Q4: How does the presence of this compound (NMP) impact the morphology of polysulfone membranes during their formation via immersion precipitation?

A4: Studies using ultrasonic through-transmission techniques revealed that increasing NMP concentration in the casting solution, specifically in water/NMP/PSF and ethanol (EtOH)/NMP/PSF systems, leads to a decrease in the shift of ultrasonic signals during membrane formation. This observation suggests that higher NMP concentrations contribute to the formation of a denser skin layer and finger-like macrovoids within the membrane structure. []

Q5: Can NMP act as a catalyst?

A5: Yes, NMP hydrosulfate has demonstrated excellent catalytic activity in various organic reactions. For instance, it has been successfully employed as a catalyst in the Pechmann reaction for the synthesis of 7-Hydroxy-4-methylcoumarin. [] Additionally, it has proven effective in catalyzing the synthesis of 2-butoxyethyl acetate from ethylene glycol monobutyl ether and acetic acid. []

Q6: How does the addition of LiBr to this compound (NMP) affect the size-exclusion chromatography (SEC) analysis of coal-derived materials?

A6: The addition of LiBr to NMP as an eluent in SEC analysis has been observed to cause shifts in chromatograms towards longer retention times. This shift is attributed to the disruption of ionic binding forces, leading to the disaggregation of polar clusters that might otherwise appear at retention times characteristic of larger molecular masses. []

Q7: Have any computational studies been conducted on NMP?

A7: While limited information is available specifically on computational studies focusing solely on NMP, research utilizing computational calculations has investigated the electron density of NMP and its derivatives. This research explored the potential of these compounds as substitutes for dimethylformamide (DMF) in specific chemical reactions. []

Q8: What analytical methods are used to quantify NMP?

A8: Several analytical techniques are employed to quantify NMP, including:

  • Gas chromatography coupled with mass spectrometry (GC-MS): This method provides high sensitivity and resolution for analyzing NMP in complex mixtures, such as polyurethane leather. []
  • High-performance liquid chromatography with a photodiode array detector (HPLC-PDA): This technique offers accurate quantification of NMP in various matrices. [, ]

Q9: How is size-exclusion chromatography (SEC) employed in the analysis of coal-derived materials using this compound (NMP)?

A9: SEC, utilizing NMP as the mobile phase, has been crucial in determining the molecular mass distributions of coal liquefaction and hydrocracking products. This technique revealed that NMP effectively dissolves a significant fraction of the sample, which elutes at the exclusion limit of the SEC column—a phenomenon not observed when using tetrahydrofuran (THF) as the mobile phase. []

Q10: What factors influence the dissolution of substances in NMP?

A10: The dissolution of substances in NMP, similar to other solvents, is influenced by several factors, including: * Temperature: Generally, increasing the temperature enhances the solubility of most solutes in NMP. [, ] * Pressure: For gaseous solutes, higher pressure typically leads to increased solubility in NMP. [] * Chemical nature of the solute: The specific interactions between NMP and the solute molecules, such as dipole-dipole interactions and hydrogen bonding, significantly impact solubility. []

Q11: What is the environmental impact of NMP?

A11: While NMP finds widespread use in various industrial applications, it is crucial to acknowledge its potential environmental impact. Understanding its degradation pathways and potential for bioaccumulation is essential to develop effective mitigation strategies and promote responsible use. []

Q12: Are there any alternatives to using NMP?

A12: Research is ongoing to explore alternatives to NMP due to concerns regarding its potential toxicity and environmental persistence. Some promising substitutes include: * Dimethyl sulfoxide (DMSO): Similar to NMP, DMSO possesses excellent solvating properties for various polymers and organic compounds. [] * Ionic liquids: These salts with melting points below 100°C offer unique properties such as negligible vapor pressure and tunable solvating power. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.